molecular formula C8H9ClF2N2 B2777517 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride CAS No. 2137755-80-5

3-(difluoromethyl)benzene-1-carboximidamide hydrochloride

Cat. No.: B2777517
CAS No.: 2137755-80-5
M. Wt: 206.62
InChI Key: QORBHQBAMDXGFL-UHFFFAOYSA-N
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Description

3-(difluoromethyl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H8F2N2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluoromethyl group attached to a benzenecarboximidamide moiety, and it is typically available as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride involves several steps. One common method includes the introduction of the difluoromethyl group to the benzene ring followed by the formation of the carboximidamide moiety. The reaction conditions often involve the use of reagents such as difluoroacetic acid and appropriate catalysts to facilitate the reactions. The final step typically involves the conversion of the free base to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while reduction may produce difluoromethylbenzylamine derivatives .

Scientific Research Applications

3-(difluoromethyl)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzenecarboximidamide;hydrochloride
  • 3-(Chloromethyl)benzenecarboximidamide;hydrochloride
  • 3-(Bromomethyl)benzenecarboximidamide;hydrochloride

Uniqueness

3-(difluoromethyl)benzene-1-carboximidamide hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

3-(difluoromethyl)benzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4,7H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORBHQBAMDXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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